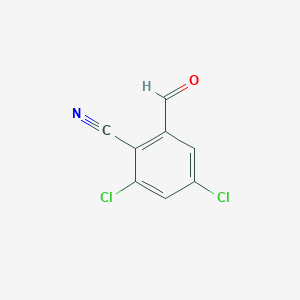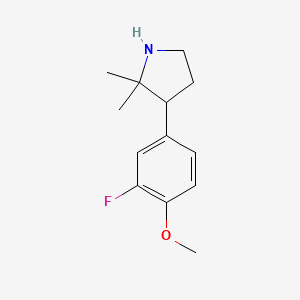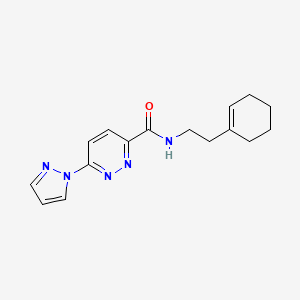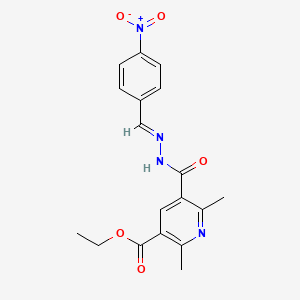
1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The tetrahydronaphthalen-2-yl group is a bicyclic structure, the sulfonyl group is a sulfur atom bonded to two oxygen atoms, the azetidin-3-yl group is a three-membered nitrogen-containing ring, and the 1,2,4-triazole group is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group might undergo reactions such as reduction or displacement by nucleophiles, the azetidin-3-yl group might participate in ring-opening reactions, and the 1,2,4-triazole group might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of multiple nitrogen atoms might make the compound basic, and the presence of the sulfonyl group might increase its polarity and solubility in polar solvents .Zukünftige Richtungen
The compound could potentially be investigated for various applications, given the wide range of biological activities exhibited by compounds containing similar functional groups . These could include medicinal chemistry research, development of new pharmaceuticals, or studies into the fundamental chemistry of these types of compounds.
Wirkmechanismus
Target of Action
It is disclosed that the compound hascytotoxic and anti-mitotic activity , suggesting that it may target cellular structures or proteins involved in cell division and growth.
Mode of Action
The compound’s mode of action is likely related to its cytotoxic and anti-mitotic properties Anti-mitotic compounds typically interfere with the mitotic process, preventing cell division and leading to cell death
Biochemical Pathways
Given its anti-mitotic activity, it may affect pathways related tocell cycle regulation and mitosis . Disruption of these pathways can lead to cell cycle arrest and apoptosis, contributing to the compound’s cytotoxic effects.
Result of Action
The compound’s cytotoxic and anti-mitotic activity suggest that it may induce cell cycle arrest and apoptosis , leading to cell death . This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not detailed in the available resources Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Eigenschaften
IUPAC Name |
1-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,16-6-5-14-3-1-2-4-15(14)7-16)20-9-13(10-20)8-19-12-17-11-18-19/h5-7,11-13H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVNUTVFGTYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2900345.png)
![(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2900348.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-5-carboxylic acid](/img/structure/B2900350.png)
![N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2900351.png)


![3-[(5-Bromothiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B2900357.png)



![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)